An In-depth Technical Guide to the Physical and Chemical Properties of Benzo[a]pentacene
An In-depth Technical Guide to the Physical and Chemical Properties of Benzo[a]pentacene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pentacene is a polycyclic aromatic hydrocarbon (PAH) composed of six fused benzene rings. As a member of the pentacene family of isomers, it is of significant interest to researchers in materials science and drug development due to its potential electronic properties and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of Benzo[a]pentacene, alongside detailed experimental protocols for its characterization. Given the limited availability of specific experimental data for this compound, information from closely related isomers and general protocols for polycyclic aromatic hydrocarbons are also included to provide a thorough reference.
Core Physical and Chemical Properties
While specific experimental data for Benzo[a]pentacene is scarce in publicly available literature, its fundamental properties can be summarized. For context, properties of related, well-characterized isomers are also provided.
Table 1: Core Properties of Benzo[a]pentacene and Related Isomers
| Property | Benzo[a]pentacene | Benzo[rst]pentacene (Dibenzo[b,n]perylene) | Picene | Dibenz[a,h]anthracene |
| Molecular Formula | C₂₆H₁₆ | C₂₄H₁₄ | C₂₂H₁₄ | C₂₂H₁₄ |
| Molecular Weight | 328.41 g/mol [1] | 302.37 g/mol | 278.35 g/mol [2][3] | 278.35 g/mol [3][4] |
| CAS Number | 239-98-5[1] | 189-55-9 | 213-46-7 | 53-70-3[3] |
| Melting Point (°C) | Data not available | 281 - 282[5] | 366 - 367[2][6][7] | 262 - 265[3][4] |
| Appearance | Data not available | Light yellow to Brown to Dark green powder to crystal[8] | Large colorless plates with blue fluorescence[2] | White to light yellow crystalline solid[9] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques are essential for the identification and characterization of Benzo[a]pentacene.
Table 2: Spectroscopic and Chromatographic Data for Benzo[a]pentacene
| Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 328, m/z 2nd Highest: 329, m/z 3rd Highest: 326 | [9] |
| Kovats Retention Index (Semi-standard non-polar) | 624.03, 624.28 | [9] |
| UV-Vis Spectroscopy | Theoretical excitation energies have been calculated.[7] | [7] |
| ¹³C NMR Spectroscopy | Spectral data has been reported. | [9] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical and chemical properties of polycyclic aromatic hydrocarbons like Benzo[a]pentacene.
Synthesis of Benzo-fused Acenes: A General Approach
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
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Sample Preparation: A small amount of the crystalline Benzo[a]pentacene is finely ground and packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[11]
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Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[11]
Solubility Determination
Understanding the solubility of Benzo[a]pentacene in various solvents is crucial for its application in solution-processed devices and for purification.
Methodology:
-
Solvent Selection: A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol) are chosen.
-
Procedure: A known amount of Benzo[a]pentacene is added to a measured volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved Benzo[a]pentacene in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, by comparing its absorbance to a calibration curve.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions in the molecule.
Methodology:
-
Solution Preparation: A dilute solution of Benzo[a]pentacene is prepared in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).
-
UV-Vis Spectroscopy: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is recorded.[12]
-
Fluorescence Spectroscopy: The sample is excited at a wavelength where it absorbs light, and the emission spectrum is recorded at longer wavelengths. The excitation and emission maxima are key characteristics.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of Benzo[a]pentacene.
Methodology:
-
Sample Preparation: A few milligrams of Benzo[a]pentacene are dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[16]
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to elucidate the structure of the molecule.
Logical Workflow for Physicochemical Characterization
For novel polycyclic aromatic hydrocarbons like Benzo[a]pentacene, a systematic approach to characterization is essential. The following diagram outlines a logical workflow for researchers.
Chemical Reactivity
Polycyclic aromatic hydrocarbons like Benzo[a]pentacene are generally stable compounds but can undergo a variety of chemical reactions, particularly those involving their extended π-electron systems.
-
Oxidation: PAHs are susceptible to oxidation, especially in the presence of light and oxygen. This can lead to the formation of endoperoxides, quinones, and other oxygenated derivatives. Strong oxidizing agents can degrade the aromatic system.
-
Reduction: The aromatic rings can be reduced under specific conditions, for example, by catalytic hydrogenation or with dissolving metal reductions.
-
Electrophilic Substitution: While less reactive than benzene, PAHs can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the complex electronics of the fused ring system.
-
Diels-Alder Reactions: The central rings of some acenes can act as dienes in Diels-Alder reactions.
Conclusion
Benzo[a]pentacene presents an intriguing subject for further research, bridging the gap between well-studied linear acenes and more complex polycyclic aromatic hydrocarbons. While a complete experimental profile of its physical and chemical properties is yet to be established, this guide provides a solid foundation for researchers by consolidating the available data, offering context through related compounds, and presenting standardized experimental protocols for its characterization. The logical workflows provided aim to streamline the investigation of this and other novel PAHs, facilitating advancements in materials science and drug discovery.
References
- 1. Picene [webbook.nist.gov]
- 2. Picene - Wikipedia [en.wikipedia.org]
- 3. Dibenz[a,h]anthracene CAS#: 53-70-3 [m.chemicalbook.com]
- 4. ez.restek.com [ez.restek.com]
- 5. Benzo[rst]pentaphene 189-55-9 | TCI EUROPE N.V. [tcichemicals.com]
- 6. ossila.com [ossila.com]
- 7. Picene [chemeurope.com]
- 8. Benzo[rst]pentaphene 189-55-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thinksrs.com [thinksrs.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 14. Detecting and Measuring Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorescence Sensors | Water Quality Sensors [disen-sensor.com]
- 15. analusis.edpsciences.org [analusis.edpsciences.org]
- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
